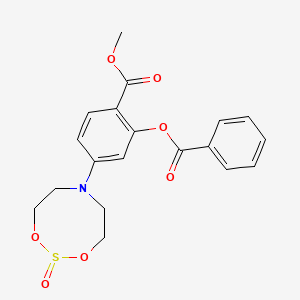
Methyl 2-(benzoyloxy)-4-(2-oxido-1,3,2,6-dioxathiazocan-6-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(benzoyloxy)-4-(2-oxido-1,3,2,6-dioxathiazocan-6-yl)benzoate is a complex organic compound that features a benzoyloxy group and a dioxathiazocan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzoyloxy)-4-(2-oxido-1,3,2,6-dioxathiazocan-6-yl)benzoate typically involves multi-step organic reactions. The starting materials often include methyl benzoate and benzoyl chloride, which undergo esterification and subsequent reactions to introduce the dioxathiazocan ring. Reaction conditions may involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(benzoyloxy)-4-(2-oxido-1,3,2,6-dioxathiazocan-6-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties
Propiedades
Número CAS |
6958-81-2 |
|---|---|
Fórmula molecular |
C19H19NO7S |
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
methyl 2-benzoyloxy-4-(2-oxo-1,3,2,6-dioxathiazocan-6-yl)benzoate |
InChI |
InChI=1S/C19H19NO7S/c1-24-19(22)16-8-7-15(20-9-11-25-28(23)26-12-10-20)13-17(16)27-18(21)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |
Clave InChI |
UOJWNFJBKORPMA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)N2CCOS(=O)OCC2)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


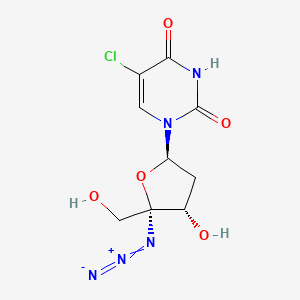
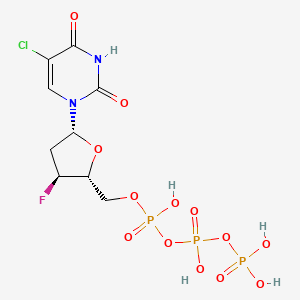
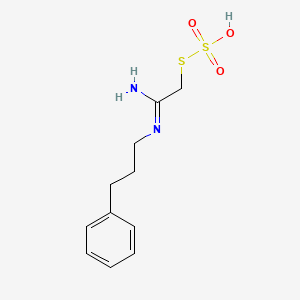
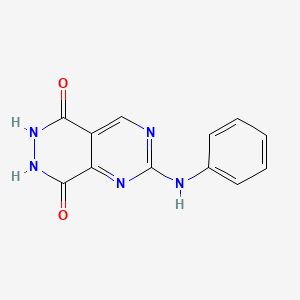
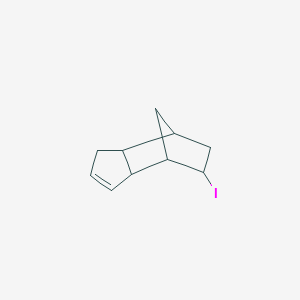
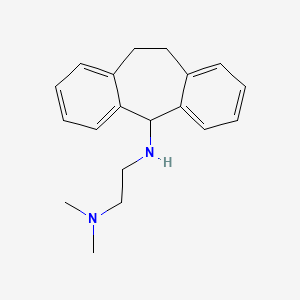

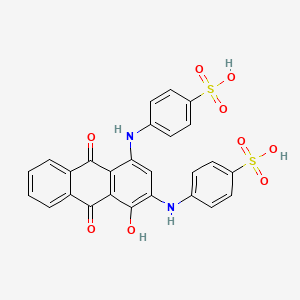

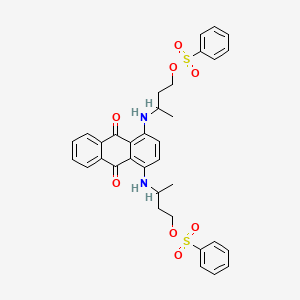
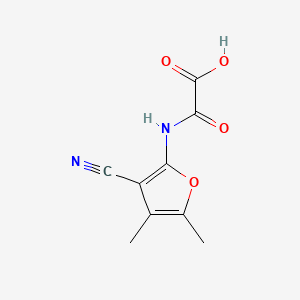
![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
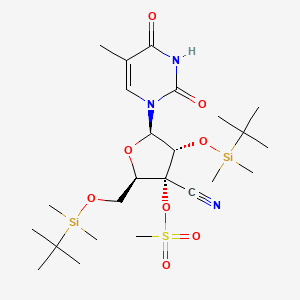
![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
